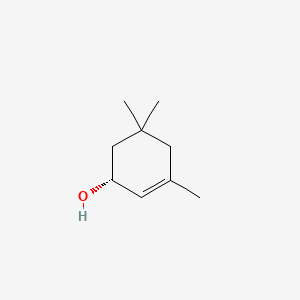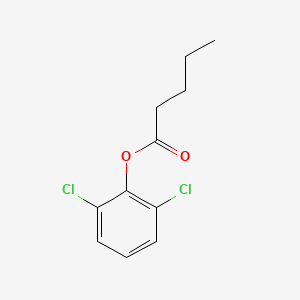
2,6-Dichlorophenyl valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichlorophenyl valerate is an organic compound with the molecular formula C11H12Cl2O2 It is an ester derived from valeric acid and 2,6-dichlorophenol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichlorophenyl valerate typically involves the esterification of valeric acid with 2,6-dichlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorophenyl valerate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2,6-dichlorophenol and valeric acid.
Substitution Reactions: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent (e.g., ethanol) and under controlled temperature conditions.
Major Products Formed:
Hydrolysis: 2,6-Dichlorophenol and valeric acid.
Substitution: Various substituted phenyl valerates depending on the nucleophile used.
Scientific Research Applications
2,6-Dichlorophenyl valerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in biochemical assays to study enzyme-catalyzed hydrolysis reactions.
Medicine: Research into its potential as a prodrug or its derivatives for therapeutic applications is ongoing.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-dichlorophenyl valerate primarily involves its hydrolysis to release 2,6-dichlorophenol and valeric acid. The released 2,6-dichlorophenol can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,6-Dichlorophenol: A precursor in the synthesis of 2,6-dichlorophenyl valerate, known for its use in the production of herbicides and disinfectants.
Valeric Acid: A carboxylic acid used in the synthesis of esters and as a flavoring agent.
Comparison: this compound is unique due to its ester linkage, which imparts different chemical properties compared to its individual components. The presence of the ester bond makes it more reactive in hydrolysis reactions, and the dichlorophenyl group enhances its potential for substitution reactions. This combination of properties makes it a versatile compound for various applications.
Properties
CAS No. |
71463-59-7 |
|---|---|
Molecular Formula |
C11H12Cl2O2 |
Molecular Weight |
247.11 g/mol |
IUPAC Name |
(2,6-dichlorophenyl) pentanoate |
InChI |
InChI=1S/C11H12Cl2O2/c1-2-3-7-10(14)15-11-8(12)5-4-6-9(11)13/h4-6H,2-3,7H2,1H3 |
InChI Key |
ISMFOXVVLSHSRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


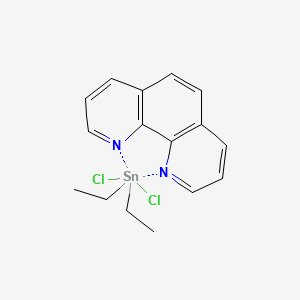
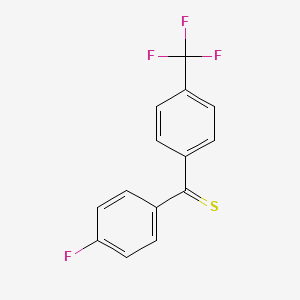

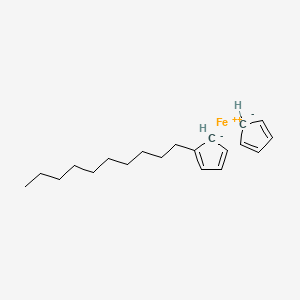
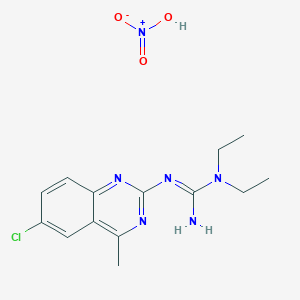
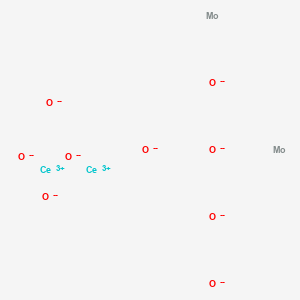

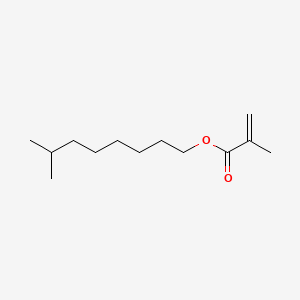
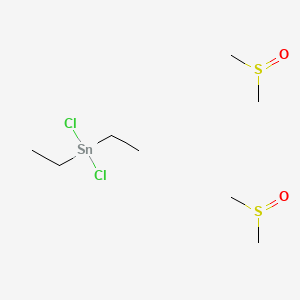
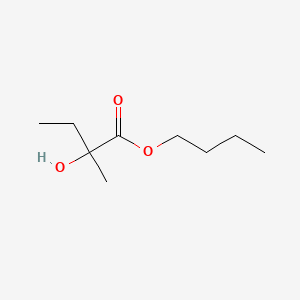

![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)

